![molecular formula C33H55NO7S B1247276 Boophiline](/img/structure/B1247276.png)
Boophiline
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Overview
Description
Boophiline is a natural product found in Rhipicephalus microplus with data available.
Scientific Research Applications
Antimicrobial Properties
Boophiline exhibits notable antimicrobial activity. In a study conducted by Potterat et al. (1997), boophiline showed antifungal properties against Cladosporium cucumerinum and antibacterial activity against Bacillus subtilis and Escherichia coli (Potterat et al., 1997).
Thrombin Inhibition
A significant application of boophiline is its role as a thrombin inhibitor. Soares et al. (2012) highlighted its expression in the Rhipicephalus microplus midgut and its inhibition of thrombin, a key enzyme in the blood coagulation process (Soares et al., 2012). Additionally, Cereija et al. (2012) focused on the crystallization and structural analysis of boophiline, providing insights into its molecular interactions with thrombin (Cereija et al., 2012).
Anti-biofilm Activity
Zimmer et al. (2013) discovered that boophiline inhibits biofilm formation by both Gram-negative and Gram-positive bacteria, making it a novel biofilm inhibitor (Zimmer et al., 2013).
Hemocompatibility Improvement
Freitas et al. (2012) explored the use of boophiline in improving the hemocompatibility of biomaterials used in medical devices. This study demonstrated that boophiline-coated surfaces inhibited thrombin activity and delayed plasma coagulation, which is crucial for blood-contacting medical devices (Freitas et al., 2012).
Prothrombinase Inhibition
Macedo-Ribeiro et al. (2008) highlighted the structural characterization of boophiline and its unique mechanism of inhibiting procoagulant enzymes like thrombin and plasmin (Macedo-Ribeiro et al., 2008).
properties
Product Name |
Boophiline |
---|---|
Molecular Formula |
C33H55NO7S |
Molecular Weight |
609.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C33H55NO7S/c1-7-20(2)29(31(36)37)34-30(35)22(4)10-8-9-21(3)26-13-14-27-25-12-11-23-19-24(41-42(38,39)40)15-17-32(23,5)28(25)16-18-33(26,27)6/h11,20-22,24-29H,7-10,12-19H2,1-6H3,(H,34,35)(H,36,37)(H,38,39,40)/t20-,21+,22?,24-,25-,26+,27-,28-,29-,32-,33+/m0/s1 |
InChI Key |
XSTWYRBJPLEMGZ-MJXGVFHOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
synonyms |
oophiline N-(3-sulfooxy-25-cholest-5-en-26-oyl)-L-isoleucine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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